molecular formula C14H11N3O4S2 B2588370 Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate CAS No. 862976-72-5

Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B2588370
CAS No.: 862976-72-5
M. Wt: 349.38
InChI Key: JVXBANHHLVPSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked via an amino group to a 1,3-thiazole ring substituted with an ethyl carboxylate moiety. This structure combines two pharmacologically significant motifs: the benzothiazole scaffold, known for antimicrobial and antitumor properties, and the thiazole ring, which often contributes to bioactivity through hydrogen bonding and π-π interactions . The ethyl carboxylate group enhances solubility and may influence metabolic stability.

Properties

IUPAC Name

ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c1-2-19-12(18)8-5-22-13(16-8)17-14-15-7-3-9-10(21-6-20-9)4-11(7)23-14/h3-5H,2,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXBANHHLVPSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure that combines a benzothiazole moiety with a thiazole carboxylate group. The synthesis typically involves multi-step organic reactions, starting with the formation of the dioxolo-benzothiazole core followed by the introduction of the thiazole and carboxylate functionalities. Common reagents used in the synthesis include thionyl chloride and acetic anhydride.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study reported that certain benzothiazole derivatives had minimal inhibitory concentrations (MIC) as low as 50 µg/mL against tested organisms .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, derivatives have been shown to inhibit T-cell proliferation with IC50 values in the low micromolar range (e.g., 0.004 µM) against specific cancer types .

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The inhibition or activation of these targets can lead to significant biological effects such as apoptosis in cancer cells or disruption of microbial growth.

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of benzothiazole derivatives. The study found that several compounds exhibited potent antibacterial and antifungal activity. For instance, one derivative showed an MIC of 50 µg/mL against Staphylococcus aureus and Candida albicans.

Study 2: Anticancer Potential

In a study assessing the anticancer potential of thiazole compounds, this compound was evaluated for its ability to induce apoptosis in breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known compounds:

Compound NameActivity TypeIC50/MIC ValueReference
Ethyl 2-(benzothiazol)Antimicrobial50 µg/mL
Benzothiazole Derivative AAnticancer0.004 µM
Thiazole Compound BAntifungal30 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound from : 2-(5-Nitro-2-Styryl-1H-Imidazol-1-Yl)Ethyl 2,3-Dihydrobenzo[b][1,4]Dioxine-6-Carboxylate

  • Core Structure : 2,3-Dihydrobenzo[b][1,4]dioxine (a benzodioxane derivative) linked to a nitro-substituted imidazole ring.
  • Key Differences: Replaces the benzothiazole-thiazole system with an imidazole-benzodioxane scaffold. Contains a nitro group (-NO₂) and styryl substituent, which are absent in the target compound.
  • Synthesis : Prepared via refluxing in DMF with K₂CO₃ as a promoter, followed by recrystallization . This method contrasts with the target compound’s likely synthesis, which may involve coupling reactions between benzothiazole and thiazole precursors.

Compound from : 2,2-Difluoro-5H-[1,3]Dioxolo[4,5-f]Isoindol-7-One Derivatives

  • Core Structure : [1,3]Dioxolo[4,5-f]isoindole fused with a difluoro-substituted seven-membered ring.
  • Key Differences: Replaces the benzothiazole core with an isoindole system. Features difluoro (-F₂) and ketone (7-one) groups instead of the amino-thiazole linkage.
  • Application : Patented as pesticides by Syngenta, highlighting the role of dioxolo-fused heterocycles in agrochemical design .

Research Findings and Insights

  • Structural Determinants of Activity :

    • The benzothiazole-thiazole system in the target compound may enable dual binding modes in biological targets, whereas the imidazole-benzodioxane () and isoindole () systems prioritize electronic effects (e.g., nitro or fluoro groups) for activity.
    • The ethyl carboxylate group in the target compound could improve bioavailability compared to the nitro or difluoro substituents in analogs .
  • Synthetic Challenges: The target compound’s amino-thiazole linkage may require precise coupling conditions to avoid side reactions, unlike the straightforward reflux method used for ’s compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.